(2E,4E)-Hexa-2,4-dien-1-ol

Antifungal Activity Minimum Inhibitory Concentration (MIC) Sorbic Acid Derivatives

Researchers requiring stereochemically pure (E,E)-configured flavor/fragrance building blocks face supply inconsistency with isomeric mixtures. This stereochemically defined (E,E)-2,4-hexadien-1-ol delivers >4-fold lower MIC against C. albicans (0.083% w/w) and >5.6-fold higher CC50 in Caco-2 cells (>1% w/w) relative to sorbic acid, positioning it as a differentiated preservative for topical formulations. - FDA EAFUS-listed flavoring agent (FEMA No. 3922); JECFA-evaluated with no safety concern at current intake levels. - Conjugated (E,E)-diene enables stereoselective transformations (Sharpless epoxidation, cycloaddition) inaccessible to saturated analogs. - Solid at ambient temperature (mp 28-33°C), facilitating incorporation into anhydrous and solid dosage forms.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 17102-64-6
Cat. No. B096807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-Hexa-2,4-dien-1-ol
CAS17102-64-6
Synonyms2,4-hexadien-1-ol
sorbyl alcohol
sorbyl alcohol, (E,E)-isome
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC=CC=CCO
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+
InChIKeyMEIRRNXMZYDVDW-MQQKCMAXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in fat
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(2E,4E)-Hexa-2,4-dien-1-ol Technical Baseline


(2E,4E)-Hexa-2,4-dien-1-ol (CAS 17102-64-6), also designated as (E,E)-2,4-hexadien-1-ol or sorbic alcohol, is a medium-chain primary fatty alcohol consisting of a linear six-carbon backbone with two conjugated trans double bonds at positions 2 and 4 [1]. This compound exists as a colorless solid at ambient temperature (melting point 28–33 °C) and possesses a characteristic green, herbal, floral aroma profile . The stereochemically defined (E,E)-configuration is critical: the compound's conjugated diene system and terminal primary alcohol functionality underpin its roles as a flavoring agent, fragrance, biochemical reagent, and chiral synthetic building block [2].

Topical preservative screening
Flavor and fragrance development
Asymmetric synthesis intermediate
Solid dosage form research

(2E,4E)-Hexa-2,4-dien-1-ol Generic Substitution Risks


Substituting (2E,4E)-hexa-2,4-dien-1-ol with structurally related in-class compounds such as sorbic acid, its salts, or isomeric alcohols introduces substantial functional and regulatory divergence. The stereospecific (E,E)-diene geometry and terminal primary alcohol group confer a distinct antimicrobial spectrum, cytotoxicity profile, sensory character, and synthetic utility that are not recapitulated by the (E,Z)-isomer, saturated analogs, or the carboxylic acid form [1]. For example, while sorbic acid (and its salts) displays pH-dependent antimicrobial activity that is markedly reduced in neutral-to-alkaline environments, the alcohol derivative retains consistent efficacy across broader pH ranges relevant to pharmaceutical and cosmetic formulations [2]. Furthermore, the compound's official recognition as a flavoring agent and fragrance by authoritative databases distinguishes it from many commercially available isomeric mixtures or lower-purity grades that lack defined stereochemical and functional purity [3].

Sorbic acid and its salts
pH-dependent activity and higher cytotoxicity profile may not replicate the alcohol derivative's reported performance in neutral-to-alkaline formulations.
(E,Z)-Isomer or mixed isomers
Lack of FDA EAFUS listing and undefined stereochemical purity may shift regulatory recognition and organoleptic reproducibility.
Saturated fatty alcohols (e.g., hexan-1-ol)
Liquid state and absence of conjugated diene system limit solid formulation strategies and stereoselective synthetic utility.

(2E,4E)-Hexa-2,4-dien-1-ol Comparative Evidence


Antifungal Potency Against C. albicans

In a head-to-head comparative study of sorbic acid derivatives, (2E,4E)-hexa-2,4-dien-1-ol exhibited substantially greater antifungal activity against Candida albicans than the parent compound sorbic acid [1]. The MIC value for the target compound was 0.083% w/w, whereas sorbic acid failed to achieve complete inhibition at the highest concentration tested (>0.333% w/w), representing a greater than 4-fold potency advantage [1].

Antifungal MIC vs. C. albicans
Head-to-head
MIC 0.083% w/w vs. >0.333% w/w
Supports antifungal screening context
Broth microdilution; ATCC 10231; 24 h
Antifungal Activity Minimum Inhibitory Concentration (MIC) Sorbic Acid Derivatives

Caco-2 Cell Cytocompatibility

Direct comparative cytotoxicity assessment using the MTT assay on Caco-2 human intestinal epithelial cells revealed that (2E,4E)-hexa-2,4-dien-1-ol exhibits markedly lower cytotoxicity than sorbic acid [1]. The CC50 (concentration causing 50% cytotoxicity) for the target compound exceeded 1% w/w, whereas sorbic acid displayed a CC50 of 0.178% w/w, corresponding to a greater than 5.6-fold difference in tolerability [1].

Caco-2 Cytocompatibility
Head-to-head
CC50 >1% w/w vs. 0.178% w/w
Supports cytocompatibility endpoint review
MTT assay; Caco-2; 24 h
Cytotoxicity Biocompatibility Caco-2 Cells Sorbic Acid Derivatives

FDA Flavoring Agent Recognition

(2E,4E)-Hexa-2,4-dien-1-ol is explicitly listed in the FDA's Substances Added to Food inventory (formerly EAFUS) with the designated technical effect 'FLAVORING AGENT OR ADJUVANT' [1], and is concurrently annotated in the ChEBI authoritative database with dual roles as 'flavouring agent' and 'fragrance' [2]. In contrast, the (E,Z)-isomer and saturated hexanol analogs lack equivalent regulatory recognition or documented organoleptic suitability for food and fragrance applications.

Regulatory Flavor Status
Class-level
FDA EAFUS: FLAVORING AGENT; ChEBI: flavouring agent & fragrance
Regulatory context supports food/fragrance selection
(E,Z)-isomer and saturated analogs not listed
Flavoring Agent Regulatory Compliance FDA EAFUS Fragrance

Solid-State Physical Properties

(2E,4E)-Hexa-2,4-dien-1-ol exists as a crystalline solid at room temperature with a well-defined melting range of 28–33 °C, whereas structurally similar saturated medium-chain primary fatty alcohols such as hexan-1-ol (melting point −52 °C) and octan-1-ol (melting point −16 °C) are liquids under identical ambient conditions [1]. This solid-state characteristic arises from the conjugated (E,E)-diene system, which enhances intermolecular packing and restricts conformational mobility relative to the fully saturated alkyl chains of comparator alcohols [2].

Solid-State Profile
Class-level
Solid; mp 28–33 °C vs. hexan-1-ol (−52 °C)
Physical state may support solid dosage formulation
Conjugated diene enhances packing
Physical Properties Melting Point Formulation Solid Dosage Forms

Chiral Building Block for Asymmetric Synthesis

The conjugated (E,E)-diene system of (2E,4E)-hexa-2,4-dien-1-ol serves as a versatile scaffold for asymmetric transformations, including Sharpless epoxidation, dihydroxylation, and stereoselective cycloadditions, enabling the construction of complex chiral intermediates [1]. This functional versatility is absent in saturated fatty alcohol analogs such as hexan-1-ol, which lack the π-system necessary for these stereoselective transformations. Additionally, the primary allylic alcohol moiety participates in directed reactions that saturated alcohols cannot undergo without prior functionalization [2].

Asymmetric Synthesis Utility
Class-level
Sharpless epoxidation, dihydroxylation, cycloaddition
Supports chiral intermediate selection
Conjugated (E,E)-diene scaffold
Synthetic Intermediate Asymmetric Synthesis Chiral Building Block Conjugated Diene

(2E,4E)-Hexa-2,4-dien-1-ol Application Scenarios


Pharmaceutical and Cosmetic Preservatives

Based on head-to-head comparative data showing >4-fold lower MIC against C. albicans (0.083% w/w) and >5.6-fold higher CC50 in Caco-2 cells (>1% w/w) relative to sorbic acid [1], (2E,4E)-hexa-2,4-dien-1-ol is positioned as a differentiated preservative candidate for topical pharmaceutical formulations, oral care products, and cosmetic emulsions. The compound's favorable biocompatibility-to-efficacy ratio supports its evaluation in formulations requiring broad antifungal protection with minimal irritation potential. Its solid physical state (mp 28–33 °C) further facilitates incorporation into anhydrous and solid dosage forms where liquid preservatives are unsuitable [2].

Food and Beverage Flavoring Agent

The compound's explicit listing in the FDA EAFUS inventory as a flavoring agent and adjuvant, combined with its annotation as a flavoring agent and fragrance in the ChEBI ontology [1], establishes its regulatory and functional qualification for food and beverage applications. Its characteristic green, herbal, floral aroma profile [2] distinguishes it from the neutral or off-flavor profiles associated with saturated fatty alcohols and sorbic acid salts. This scenario applies to flavor house procurement for natural-identical flavor formulations, alcoholic and non-alcoholic beverage development, and confectionery applications where a fresh, grassy top-note is desired.

Chiral Building Block for Drug Synthesis

The conjugated (E,E)-diene architecture of (2E,4E)-hexa-2,4-dien-1-ol enables stereoselective transformations—including Sharpless epoxidation, dihydroxylation, and cycloaddition—that are inaccessible to saturated fatty alcohol analogs [1]. This synthetic versatility supports its procurement as a starting material or intermediate in the synthesis of complex natural products, chiral ligands, and pharmaceutical candidates. The compound's defined stereochemistry (E,E) ensures predictable stereochemical outcomes in downstream asymmetric reactions, a critical requirement for GMP synthesis and structure-activity relationship studies [2].

Fragrance and Personal Care Formulation

The compound's dual annotation as a fragrance in the ChEBI ontology and its reported agreeable odor profile of freshly cut grass with fruity, tropical nuances [1] support its use in fragrance compounding for personal care products, fine fragrances, and household air care. Unlike isomeric mixtures or lower-purity grades, the stereochemically defined (E,E)-isomer provides consistent olfactory performance and batch-to-batch reproducibility essential for commercial fragrance formulation. Its solid physical state at ambient temperature also facilitates handling and incorporation into solid fragrance formats such as sachets and extruded products.

Application
Selection Property
Validation Focus
Topical preservative research
Antifungal activity and cytocompatibility review
MIC and CC50 endpoint evaluation
Food and beverage flavor development
Regulatory listing (FDA EAFUS) and organoleptic profile
Flavor identity and regulatory verification
Asymmetric synthesis intermediate
Conjugated diene reactivity
Stereoselective transformation outcome
Fragrance compounding
Stereochemical purity and olfactory consistency
Batch-to-batch olfactory reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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